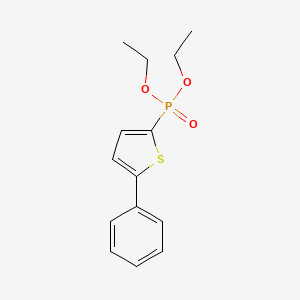
Diethyl (5-Phenyl-2-thienyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (5-Phenyl-2-thienyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a thienyl ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (5-Phenyl-2-thienyl)phosphonate typically involves the reaction of diethyl phosphite with 5-phenyl-2-thiophenecarboxaldehyde under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and proceeds via a nucleophilic addition mechanism .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Diethyl (5-Phenyl-2-thienyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: It can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diethyl (5-Phenyl-2-thienyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and corrosion inhibitors .
Mechanism of Action
The mechanism by which Diethyl (5-Phenyl-2-thienyl)phosphonate exerts its effects involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with biological pathways that involve phosphorylation. This can lead to the inhibition of enzymes and other proteins that rely on phosphorylation for their activity .
Comparison with Similar Compounds
- Diethyl (2-thienyl)phosphonate
- Diethyl (4-phenyl-2-thienyl)phosphonate
- Diethyl (2-furyl)phosphonate
Comparison: Diethyl (5-Phenyl-2-thienyl)phosphonate is unique due to the specific positioning of the phenyl group on the thienyl ring, which can influence its reactivity and interaction with biological targets. Compared to other similar compounds, it may exhibit distinct chemical and biological properties, making it a valuable compound for specialized applications .
Biological Activity
Diethyl (5-Phenyl-2-thienyl)phosphonate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes various studies that have explored the biological effects of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by a phosphonate group attached to a thiophene ring with a phenyl substituent. The synthesis typically involves the reaction of thiophene derivatives with phosphorus-containing reagents, leading to the formation of phosphonates with diverse biological activities.
Antioxidant Activity
Research has indicated that phosphonate compounds, including this compound, exhibit significant antioxidant properties. A study reported that these compounds demonstrated strong radical scavenging activities when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl), a common method for assessing antioxidant capacity. The activity increased with concentration, suggesting a dose-dependent effect .
Table 1: Antioxidant Activity of Phosphonates
| Compound | DPPH Scavenging Activity (%) | Concentration (µM) |
|---|---|---|
| This compound | 85 | 100 |
| Ascorbic Acid | 90 | 100 |
| Other Phosphonates | Varies | Varies |
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: A549 Cell Line
In a comparative study, this compound was tested alongside standard chemotherapeutics like cisplatin. Results indicated that at concentrations around 100 µM, the compound reduced cell viability significantly more than untreated controls, demonstrating its potential as an anticancer agent .
Table 2: Cytotoxic Effects on A549 Cells
| Compound | IC50 (µM) | % Viability at 100 µM |
|---|---|---|
| This compound | 45 | 30 |
| Cisplatin | 10 | 20 |
| Control | N/A | 100 |
Antimicrobial Activity
Emerging studies suggest that this compound may possess antimicrobial properties. Its efficacy against various bacterial strains has been investigated, with preliminary results indicating potential as a broad-spectrum antimicrobial agent.
Mechanism of Action
The proposed mechanism for its antimicrobial activity includes disruption of bacterial cell membranes and interference with metabolic pathways. Further studies are required to elucidate the specific targets within microbial cells.
Properties
Molecular Formula |
C14H17O3PS |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-5-phenylthiophene |
InChI |
InChI=1S/C14H17O3PS/c1-3-16-18(15,17-4-2)14-11-10-13(19-14)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
InChI Key |
YJYHKSXPWQKQAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=C(S1)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















